5-Amino-1-hydroxy-1-phenylhex-4-en-3-one
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Overview
Description
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a phenyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with an appropriate amine under catalytic conditions to form the desired product. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylhex-4-en-3-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Hydroxy-1-phenylhex-4-en-3-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61449-25-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-amino-1-hydroxy-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H15NO2/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-7,12,15H,8,13H2,1H3 |
InChI Key |
IKWWONIJNWRLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
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